

Technical Guide: Structural Analysis & Synthetic Architecture of 2-Cyclopropyl-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Cyclopropyl-4-methylbenzoic acid

Cat. No.: B7974224

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Abstract

This technical guide provides a comprehensive structural and synthetic analysis of **2-Cyclopropyl-4-methylbenzoic acid** (CAS: 1553737-89-5). As a critical pharmacophore in modern medicinal chemistry, this scaffold integrates the metabolic stability of the cyclopropyl moiety with the electronic modulation of a para-toluic core. This document details an optimized synthetic route via Suzuki-Miyaura cross-coupling, elucidates its conformational dynamics through NMR spectroscopy, and examines its utility in fragment-based drug design (FBDD), particularly for kinase inhibitors (e.g., p38 MAPK).

Molecular Architecture & Pharmacophore Relevance[1]

The structural uniqueness of **2-cyclopropyl-4-methylbenzoic acid** lies in the steric and electronic interplay between its three functional handles.

The Ortho-Cyclopropyl "Lock"

Unlike flexible alkyl chains (ethyl, isopropyl), the cyclopropyl group at the C2 position introduces a specific conformational lock.

- **Steric Bulk:** The cyclopropyl ring forces the adjacent carboxylic acid (C1) out of planarity with the benzene ring to minimize steric clash. This "twist" often improves oral bioavailability by reducing crystal lattice energy (increasing solubility) compared to planar analogs like 2-methylbenzoic acid.
- **Electronic Character:** The cyclopropyl group functions as a weak

-donor but possesses

-acceptor character due to its Walsh orbitals. This modulation affects the pKa of the benzoic acid, typically raising it slightly (making it a weaker acid) compared to unsubstituted benzoic acid, which influences protein binding affinity.

The Para-Methyl Anchor

The C4-methyl group serves two roles:

- **Metabolic Blocking:** It blocks the para-position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), a common clearance pathway for benzoic acid derivatives.
- **Hydrophobic Interaction:** It provides a distinct hydrophobic vector essential for filling lipophilic pockets in target enzymes, such as the ATP-binding site of kinases.

Synthetic Access & Process Safety

The most robust route to high-purity **2-cyclopropyl-4-methylbenzoic acid** is a three-step sequence starting from 2-bromo-4-methylbenzoic acid. Direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning; therefore, an ester protection strategy is recommended.

Optimized Synthetic Workflow

Step 1: Esterification

- **Reagents:** 2-Bromo-4-methylbenzoic acid, Methanol,

(cat).
- **Conditions:** Reflux, 4 h.

- Rationale: Converts the acidic proton to a methyl ester, preventing interference with the palladium cycle in the subsequent step.

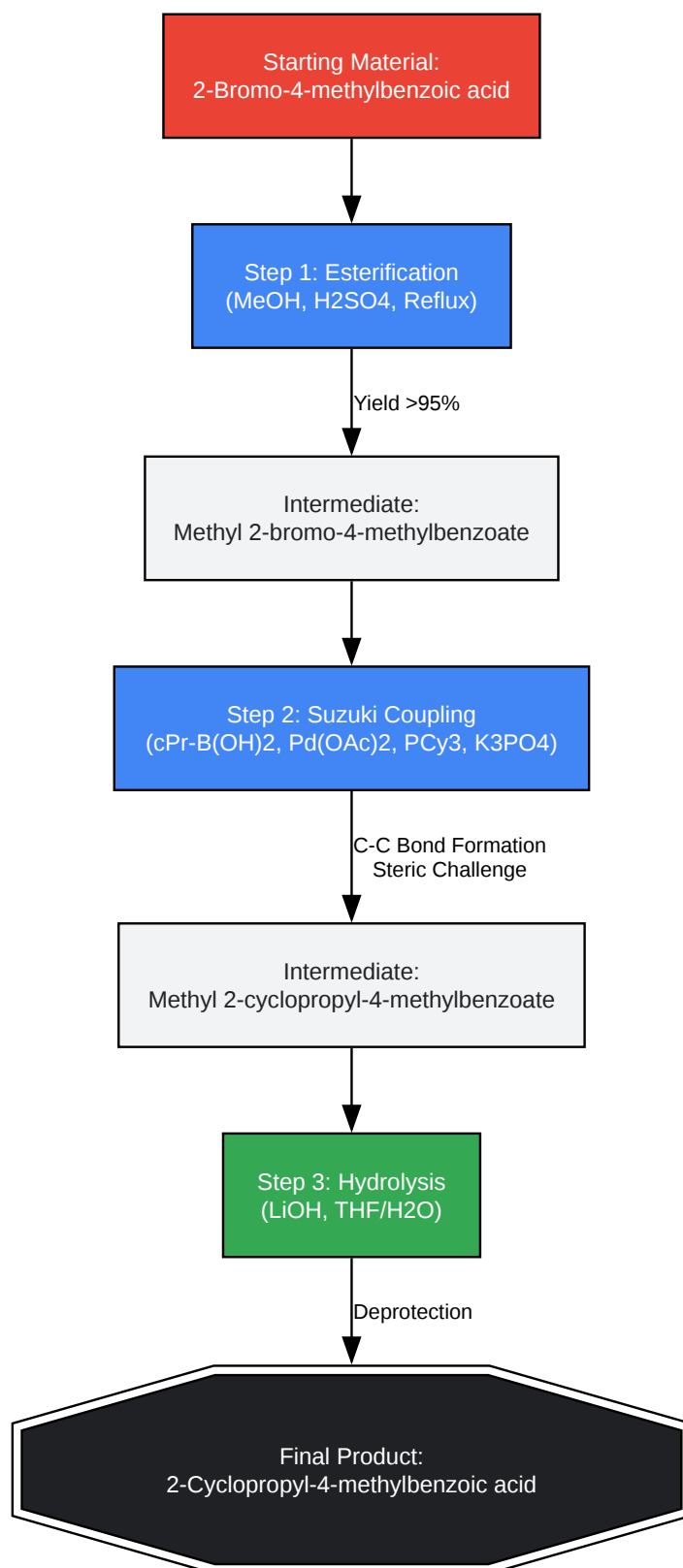
Step 2: Suzuki-Miyaura Cross-Coupling

- Reagents: Methyl 2-bromo-4-methylbenzoate, Cyclopropylboronic acid (1.5 eq), (5 mol%), Tricyclohexylphosphine (, 10 mol%), (3.0 eq).
- Solvent: Toluene/Water (10:1).
- Conditions: , 12 h, Inert Atmosphere ().
- Mechanism: The bulky electron-rich ligand () facilitates the oxidative addition of the hindered ortho-bromide and promotes reductive elimination of the sterically congested product.

Step 3: Saponification

- Reagents: (3.0 eq), THF/Water (1:1).
- Conditions: RT, 4 h.
- Rationale: Lithium hydroxide is preferred over NaOH for its milder nature and better solubility in THF mixtures, ensuring complete hydrolysis without affecting the cyclopropyl ring integrity.

Synthetic Pathway Diagram



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Figure 1: Step-wise synthetic pathway utilizing a Suzuki-Miyaura coupling strategy to install the sterically demanding cyclopropyl group.

Multi-Modal Structural Characterization

Validating the structure requires confirming the presence of the cyclopropyl ring and its specific regiochemistry relative to the methyl group.

NMR Spectroscopy Analysis

The

NMR spectrum is distinct due to the high-field cyclopropyl signals and the specific aromatic coupling pattern.

Table 1: Predicted

NMR Data (400 MHz,

)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
COOH	11.0 - 13.0	Broad Singlet	1H	Carboxylic acid proton (exchangeable).
Ar-H (C6)	7.85	Doublet (Hz)	1H	Ortho to COOH; deshielded by carbonyl anisotropy.
Ar-H (C3)	6.85	Singlet (broad)	1H	Ortho to Cyclopropyl & Methyl. Shielded relative to H6.
Ar-H (C5)	7.05	Doublet (Hz)	1H	Meta to COOH.
Ar-CH3	2.35	Singlet	3H	Benzylic methyl group.
cPr-CH	2.10	Multiplet	1H	Methine proton of cyclopropyl ring.
cPr-CH2	0.95 - 1.05	Multiplet	2H	Cyclopropyl methylene (cis to aryl).
cPr-CH2	0.65 - 0.75	Multiplet	2H	Cyclopropyl methylene (trans to aryl).

Note: The C3 proton often appears as a singlet or a finely split doublet due to the lack of a strong ortho-coupling partner, confirming the 1,2,4-substitution pattern.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).
- Molecular Ion:

= 175.08 m/z.
- Fragmentation:
 - Loss of

(

) is a primary fragmentation pathway, characteristic of benzoic acids.
 - Cyclopropyl ring opening/fragmentation may be observed at higher collision energies.

Conformational Dynamics & In Silico Modeling

Understanding the 3D conformation is vital for docking studies.

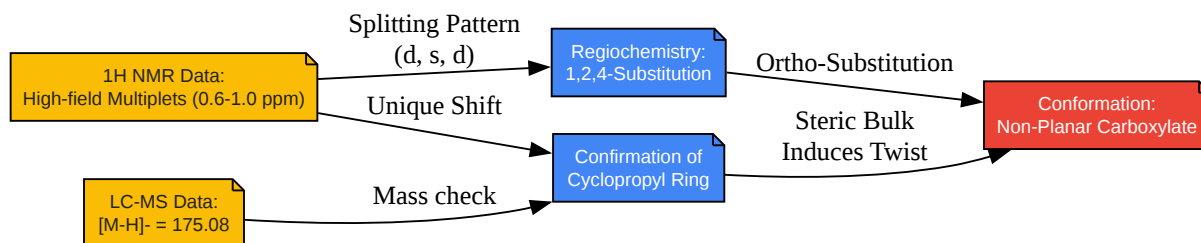
The "Orthogonal" Twist

In unsubstituted benzoic acid, the carboxylate group is coplanar with the phenyl ring to maximize conjugation. However, in **2-cyclopropyl-4-methylbenzoic acid**:

- The C2-Cyclopropyl group has a van der Waals radius significantly larger than a proton.
- To avoid steric clash between the cyclopropyl methine and the carbonyl oxygen, the carboxylate group rotates.
- Result: The torsion angle (C2-C1-COOH) typically deviates by

from planarity. This breaks the conjugation, slightly isolating the carboxylate electronically and increasing the solubility of the molecule in organic solvents used for library synthesis.

Structural Logic Diagram



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Figure 2: Analytical logic flow for confirming structural identity and conformational preference.

Quality Control & Impurity Profiling

For use in drug development, purity must be

HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide bond formation monitoring).

Common Impurities

- Protodeboronation Byproduct: 3-methylbenzoic acid (formed if the cyclopropyl boronic acid fails to couple and the bromide is reduced, or if the boronic acid deborylates).

- Homocoupling: Biaryl species (less common with proper catalyst choice).
- Regioisomers: Unlikely if starting from pure 2-bromo-4-methylbenzoic acid.

References

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- Suzuki Coupling - Reaction Mechanism and Recent Developments. Organic Chemistry Portal. Comprehensive guide to catalyst selection (Pd(OAc)₂/SPhos) for sterically hindered substrates.
- **2-Cyclopropyl-4-methylbenzoic acid** Product Entry. BLD Pharm. Commercial specifications and CAS verification (1553737-89-5).^[3]^[4]

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